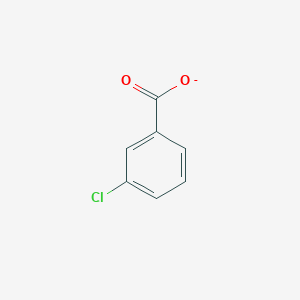

3-Chlorobenzoate

Descripción general

Descripción

3-chlorobenzoate is a chlorobenzoate that is the conjugate base of 3-chlorobenzoic acid. It derives from a benzoate. It is a conjugate base of a 3-chlorobenzoic acid.

Aplicaciones Científicas De Investigación

Biodegradation Research

3-Chlorobenzoate serves as a model compound in microbial degradation studies due to its relatively low toxicity compared to other chlorinated compounds. This characteristic makes it an ideal candidate for investigating the metabolic pathways of bacteria capable of degrading aromatic chlorine compounds.

Case Study: Isolation of Degrading Bacteria

A study conducted at Shizuoka University isolated several bacterial strains from soil samples that demonstrated the ability to degrade this compound. The degradation experiments showed varying rates among the isolates, with one strain achieving a notable degradation rate of 0.23 mM/h . The study utilized High-Performance Liquid Chromatography (HPLC) to monitor the concentration changes of this compound over time, indicating effective microbial metabolism.

Synthetic Chemistry

In synthetic chemistry, this compound is utilized as an intermediate in the production of various chemical compounds. Its reactivity allows it to participate in diverse chemical reactions, including nucleophilic substitutions and coupling reactions.

Application in Pharmaceutical Industry

This compound is used as a precursor in the synthesis of pharmaceuticals. For instance, it can be transformed into bioactive molecules through various chemical transformations, contributing to drug development processes .

Bioremediation

The compound is also significant in bioremediation efforts aimed at detoxifying environments contaminated with chlorinated aromatic compounds. The ability of specific bacteria to metabolize this compound allows for the development of bioremediation strategies that leverage these microorganisms.

Case Study: Bioremediation Potential

Research highlights the potential of using this compound-degrading bacteria in contaminated sites. A study demonstrated that certain bacterial strains could effectively degrade polychlorinated biphenyls (PCBs) through metabolic pathways involving this compound as an intermediate product . This finding underscores the importance of understanding microbial interactions and degradation pathways for environmental cleanup efforts.

Enzymatic Applications

Enzymes that act on this compound are being explored for industrial applications due to their specificity and efficiency. For example, enzymes such as this compound-1,2-dioxygenase have been studied for their role in catalyzing the conversion of this compound into less harmful products.

Kinetic Studies

Kinetic studies on these enzymes reveal insights into their catalytic mechanisms and potential applications in synthetic biology and environmental biotechnology . The inhibition studies conducted on these enzymes also provide valuable data for optimizing their use in industrial processes.

Data Table: Summary of Applications

Propiedades

Número CAS |

16887-60-8 |

|---|---|

Fórmula molecular |

C7H4ClO2- |

Peso molecular |

155.56 g/mol |

Nombre IUPAC |

3-chlorobenzoate |

InChI |

InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)/p-1 |

Clave InChI |

LULAYUGMBFYYEX-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC(=C1)Cl)C(=O)[O-] |

SMILES canónico |

C1=CC(=CC(=C1)Cl)C(=O)[O-] |

Sinónimos |

3-chlorobenzoate 3-chlorobenzoic acid m-chlorobenzoic acid meta-chlorobenzoate |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.